Trifluorothymine-13C,15N2
Description
The Strategic Role of Isotopic Enrichment in Molecular and Cellular Biology Investigations
Isotopic enrichment is a key strategy in modern molecular and cellular biology. The introduction of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), into biomolecules allows researchers to distinguish them from their naturally abundant counterparts. portlandpress.comresearchgate.net This labeling enables a wide range of analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to track the fate of these molecules within complex biological systems. acs.org
The ability to follow the incorporation and transformation of labeled precursors provides invaluable insights into metabolic fluxes and pathway dynamics. nih.gov For instance, by supplying cells with ¹³C-labeled glucose, researchers can trace the carbon backbone through glycolysis, the Krebs cycle, and into the biosynthesis of nucleotides and other vital cellular components. nih.gov This approach has been instrumental in understanding the metabolic reprogramming that is a hallmark of diseases like cancer. bohrium.com Furthermore, isotopic labeling is essential for structural biology, where it aids in the determination of the three-dimensional structures of proteins and nucleic acids by resolving spectral overlap in NMR studies. portlandpress.comsigmaaldrich.com
Contextualizing Trifluorothymine as a Key Pyrimidine (B1678525) Analog in Contemporary Research
Trifluorothymine (TFT), also known as Trifluridine (B1683248), is a synthetic pyrimidine analog of thymidine (B127349). chemdad.comchemicalbook.com Its structure is characterized by the replacement of the methyl group at the 5-position of the uracil (B121893) ring with a trifluoromethyl group. chemicalbook.com This modification confers upon TFT significant biological activity, making it a valuable tool in various research areas.
TFT is widely recognized for its role as an antimetabolite. chemdad.com It can be phosphorylated by cellular kinases and subsequently incorporated into DNA. chemdad.comresearchgate.net This incorporation disrupts DNA synthesis and repair mechanisms, leading to cytotoxic effects. researchgate.netresearchgate.net Consequently, TFT has been extensively studied for its anticancer properties, particularly in colorectal cancer. researchgate.netcapes.gov.br It is also a potent antiviral agent, effective against herpes simplex virus. chemicalbook.commedchemexpress.com In research settings, TFT serves as a substrate for thymidine kinase to study enzyme kinetics and as a tool to induce DNA damage for investigating DNA repair pathways. chemdad.com
Rationale and Advantages of Dual ¹³C and ¹⁵N Isotopic Labeling in Trifluorothymine-13C,15N2 for Enhanced Research Utility
The dual labeling of Trifluorothymine with both carbon-13 and nitrogen-15 isotopes, creating Trifluorothymine-¹³C,¹⁵N₂, significantly enhances its utility as a research tool. medchemexpress.commedchemexpress.com This dual labeling strategy provides complementary information that can be exploited in advanced analytical techniques.
In NMR spectroscopy, the presence of both ¹³C and ¹⁵N nuclei allows for multidimensional experiments that can resolve complex spectra and provide detailed structural and dynamic information. portlandpress.comsigmaaldrich.com The low natural abundance of these isotopes (1.1% for ¹³C and 0.37% for ¹⁵N) means that their incorporation results in a strong and specific signal against a low background. portlandpress.com This is particularly advantageous for studying the interactions of TFT with its biological targets, such as enzymes and DNA.
In mass spectrometry-based metabolomics, the distinct mass shift introduced by the ¹³C and ¹⁵N labels allows for the unambiguous identification and quantification of TFT and its metabolites within complex biological matrices. acs.orgmdc-berlin.de This is crucial for pharmacokinetic and pharmacodynamic studies, as well as for tracing the metabolic fate of the compound. The dual labeling provides a robust internal standard for accurate quantification in these experiments. acs.org
Historical Trajectories and Current Landscape of Research on Labeled Nucleosides in Biochemical Systems
The use of labeled molecules in biochemistry has a rich history. Early experiments in the mid-20th century, such as the Hershey-Chase experiment which used radioactive phosphorus-32 (B80044) to label DNA and sulfur-35 (B81441) to label proteins, were pivotal in establishing DNA as the genetic material. labxchange.orgtexasgateway.org The discovery of nucleic acids by Friedrich Miescher in the 1860s laid the groundwork for these future investigations. texasgateway.orgethernet.edu.et The subsequent elucidation of the structure of DNA by Watson and Crick in 1953 further fueled the need for tools to study its function. ethernet.edu.et
Initially, research relied heavily on radioactive isotopes. However, the development of stable isotope labeling techniques, coupled with advancements in NMR and mass spectrometry, has provided safer and more powerful alternatives. wikipedia.org The ability to synthesize specifically labeled nucleosides has been a significant focus, with both chemical and enzymatic methods being developed to introduce isotopes at precise positions within the molecule. mdpi.comnih.govoup.com
The current landscape of research on labeled nucleosides is diverse and dynamic. It encompasses a wide range of applications, from fundamental studies of DNA replication and repair to the development of new therapeutic agents. frontiersin.orgbritannica.com Stable isotope tracing is now a cornerstone of metabolomics research, enabling detailed investigations into cellular metabolism in health and disease. nih.govbohrium.com The development of novel labeled nucleoside analogs, such as those with fluorescent tags, continues to expand the toolkit available to researchers for studying nucleic acid biology. nih.gov
Overview of the Multidisciplinary Research Trajectories for this compound
The unique properties of Trifluorothymine-¹³C,¹⁵N₂ position it at the intersection of several multidisciplinary research fields. Its primary applications are expected in areas where precise tracking and structural analysis are paramount.
Cancer Research: In oncology, this labeled compound can be used to study the mechanism of action of TFT-based therapies. science.gov Researchers can trace its uptake, metabolism, and incorporation into the DNA of cancer cells, providing insights into drug efficacy and resistance mechanisms. researchgate.netcapes.gov.br
Virology: In virology, it can be employed to investigate the antiviral mechanisms of TFT against viruses like herpes simplex. chemicalbook.commedchemexpress.com
Drug Metabolism and Pharmacokinetics (DMPK): In DMPK studies, Trifluorothymine-¹³C,¹⁵N₂ serves as an invaluable tool for quantifying the parent drug and its metabolites in biological samples. clearsynth.com
Structural Biology: In structural biology, the dual labeling facilitates detailed NMR studies of DNA-drug and protein-drug interactions, helping to elucidate the structural basis of TFT's biological activity. portlandpress.comsigmaaldrich.com
Metabolomics: In the field of metabolomics, it can be used as a tracer to follow the perturbation of nucleotide metabolism upon treatment. medchemexpress.commdc-berlin.de
Structure
3D Structure
Properties
Molecular Formula |
C5H3F3N2O2 |
|---|---|
Molecular Weight |
183.06 g/mol |
IUPAC Name |
5-(trifluoromethyl)-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12)/i4+1,9+1,10+1 |
InChI Key |
LMNPKIOZMGYQIU-KYDPVHDYSA-N |
Isomeric SMILES |
C1=C(C(=O)[15NH][13C](=O)[15NH]1)C(F)(F)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(F)(F)F |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Site Specific Multi Isotopic Labeling of Trifluorothymine
Precursor Synthesis and Isotopic Feedstock Incorporation Strategies
The foundation of synthesizing isotopically labeled trifluorothymine lies in the careful construction of the pyrimidine (B1678525) ring from precursors already enriched with ¹³C and ¹⁵N. This approach ensures high levels of isotopic incorporation at specific, predetermined sites.
The introduction of ¹³C at specific positions in the pyrimidine ring is a key step in the synthesis of labeled trifluorothymine. One common strategy involves utilizing ¹³C-labeled precursors in the de novo synthesis of the pyrimidine ring. For instance, [¹³C]bicarbonate can be used to introduce a ¹³C label at the C2 position of the uracil (B121893) ring, a precursor to thymine (B56734) and its derivatives.
Further modifications can introduce ¹³C into the side chains. For example, the trifluoromethyl group can be synthesized using ¹³C-labeled reagents to place the isotope on the methyl carbon before the fluorination steps. Stereoselective methods are crucial when dealing with the sugar moiety in the final nucleoside to ensure the correct three-dimensional structure.
A variety of synthetic strategies have been developed for the stereoselective incorporation of ¹³C. These often involve multi-step syntheses starting from simple, commercially available ¹³C-labeled starting materials. The choice of synthetic route depends on the desired position of the ¹³C label.
Table 1: Examples of ¹³C-Labeled Precursors and Their Incorporation Sites
| ¹³C-Labeled Precursor | Resulting ¹³C Position in Pyrimidine Ring |
| [¹³C]Urea | C2 |
| [¹³C]Aspartic Acid | C4, C5, C6 |
| [¹³C]Bicarbonate | C2 |
This table provides illustrative examples of how different ¹³C-labeled precursors can be used to introduce the isotope at specific positions within the pyrimidine ring.
The incorporation of ¹⁵N into the pyrimidine ring is typically achieved by using ¹⁵N-labeled ammonia or urea in the initial ring-forming reactions. The Zincke reaction, for example, provides a versatile method for the synthesis of ¹⁵N-labeled pyridines and can be adapted for pyrimidine synthesis. This method involves the reaction of a pyridinium salt with an amine, leading to a ring-opened intermediate that can then be recyclized with ¹⁵N-labeled ammonia to introduce the isotope.
The regioselectivity of ¹⁵N incorporation is critical. By carefully choosing the synthetic route and the labeled precursor, it is possible to introduce ¹⁵N at either the N1 or N3 position of the pyrimidine ring, or at both positions for dual labeling.
For the synthesis of dual-labeled Trifluorothymine-¹³C,¹⁵N₂, both sequential and convergent approaches can be employed. In a sequential synthesis, the ¹³C and ¹⁵N isotopes are introduced in separate, consecutive steps. This approach allows for precise control over the location of each label but can be lengthy.
A convergent synthesis, on the other hand, involves the preparation of ¹³C- and ¹⁵N-labeled fragments separately, which are then combined in a later step to form the final dual-labeled molecule. This can be a more efficient approach, particularly for complex molecules. For example, a ¹³C-labeled trifluoromethyl-pyrimidine precursor could be coupled with a ¹⁵N-labeled fragment to construct the final ring system.
Advanced Glycosylation and Nucleosidation Techniques for Trifluorothymine-¹³C,¹⁵N₂
Once the isotopically labeled trifluorothymine base has been synthesized, the next critical step is the attachment of a sugar moiety to form the nucleoside. This process, known as glycosylation or nucleosidation, must be performed with high stereoselectivity to yield the biologically active β-anomer.
The chemical synthesis of the N-glycosidic bond typically involves the reaction of a silylated, isotopically labeled trifluorothymine base with a protected sugar derivative, often a glycosyl halide or acetate. The Vorbrüggen glycosylation is a widely used method that employs Lewis acids to catalyze the reaction, generally providing good yields and high β-selectivity.
The use of protecting groups on the sugar moiety is essential to prevent unwanted side reactions and to direct the stereochemical outcome of the glycosylation. After the N-glycosidic bond is formed, the protecting groups are removed to yield the final Trifluorothymine-¹³C,¹⁵N₂ nucleoside.
Table 2: Common Glycosylation Methods and Conditions
| Method | Key Reagents | Typical Conditions |
| Silyl-Hilbert-Johnson | Silylated base, glycosyl halide | Lewis acid catalyst, aprotic solvent |
| Vorbrüggen Glycosylation | Silylated base, protected sugar | Lewis acid (e.g., SnCl₄, TMSOTf), aprotic solvent |
| Transglycosylation | Labeled base, pre-existing nucleoside | Acid or enzyme catalyst |
This table summarizes common chemical methods used for the formation of the N-glycosidic bond in nucleoside synthesis.
Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for nucleoside formation. Nucleoside phosphorylases and N-deoxyribosyltransferases are enzymes that can catalyze the formation of the N-glycosidic bond with high regio- and stereoselectivity.
In a typical enzymatic synthesis, the isotopically labeled trifluorothymine base is incubated with a suitable sugar donor, such as a 2'-deoxyribose-1-phosphate, in the presence of the appropriate enzyme. This approach often proceeds under mild conditions and can provide high yields of the desired β-nucleoside. Immobilized enzymes can be used to simplify product purification and allow for enzyme recycling.
The use of glycosyltransferases allows for the direct transfer of a sugar moiety from a donor substrate to the labeled trifluorothymine base, offering a powerful tool for the synthesis of Trifluorothymine-¹³C,¹⁵N₂.
Purification and Rigorous Analytical Verification of Isotopic Purity and Regiospecificity of Trifluorothymine-13C,15N2
The synthesis of isotopically labeled compounds such as this compound necessitates a subsequent, equally sophisticated phase of purification and comprehensive analytical verification. This crucial stage ensures the final product meets the stringent requirements for its intended applications, such as its use as an internal standard in mass spectrometry-based quantitative studies. medchemexpress.comx-chemrx.com The primary objectives are to achieve high chemical and isotopic purity and to unequivocally confirm the specific placement (regiospecificity) and level of isotopic incorporation (enrichment). This is accomplished through a combination of advanced separation and spectroscopic techniques.
Advanced Chromatographic Techniques (e.g., HPLC, LC-MS) for High-Purity Isotopic Isolation
Following the synthetic process, the crude product is a heterogeneous mixture containing the desired labeled compound, unreacted starting materials, unlabeled or partially labeled intermediates, and other byproducts. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of this compound from this complex matrix, owing to its high resolving power and adaptability.
Reversed-phase HPLC is commonly employed for the purification of nucleoside analogs like trifluorothymine. In this method, the crude mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a gradient mixture of water and an organic solvent such as acetonitrile or methanol, is used to elute the components. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The this compound, with its specific polarity, will have a characteristic retention time under defined conditions, allowing for its separation from impurities with different polarities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for both the purification process and the final purity assessment. nih.govunil.ch By coupling the separation power of LC with the detection specificity of MS, it is possible to monitor the elution of the target compound in real-time. researchgate.net The mass spectrometer can be set to selectively monitor the mass-to-charge ratio (m/z) corresponding to this compound, ensuring that the correct fractions are collected. Post-purification, LC-MS analysis is used to assess the chemical purity of the isolated compound, often demonstrating purity levels exceeding 98-99%. The use of stable isotopically labeled compounds is a well-established technique, though it can be limited by the cost and commercial availability of the necessary labeled sources. nih.gov
Below is an interactive table summarizing typical HPLC parameters for the purification of this compound.
| Parameter | Specification | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm particle size) | Provides high-resolution separation of the target compound from nonpolar and polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to improve peak shape and ionization efficiency for subsequent MS analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier used to elute the compound from the C18 column. |
| Gradient | 5% to 95% B over 30 minutes | A gradual increase in organic solvent concentration allows for the effective separation of compounds with varying polarities. |
| Flow Rate | 4.0 mL/min | Optimized for preparative scale to balance separation efficiency and run time. |
| Detection | UV at 260 nm & Mass Spectrometry (ESI+) | UV detection for general compound elution and mass spectrometry for specific identification of the isotopically labeled product. |
| Injection Volume | 500 µL | Dependent on the concentration of the crude sample and the loading capacity of the column. |
Cutting Edge Spectroscopic and Analytical Techniques for Investigating Trifluorothymine 13c,15n2 in Complex Systems
High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy of Trifluorothymine-13C,15N2
High-resolution NMR spectroscopy is a primary tool for investigating isotopically labeled molecules like this compound. The presence of 13C, 15N, and 19F nuclei provides multiple spectroscopic handles to probe the molecule's structure and environment at an atomic level.
Carbon-13 NMR spectroscopy, significantly enhanced by isotopic enrichment, is invaluable for analyzing the carbon framework of this compound. While natural abundance 13C NMR is possible, the incorporation of a 13C label dramatically increases signal intensity, enabling more rapid and sensitive experiments. The chemical shift of the labeled carbon is highly sensitive to its local electronic environment, which is dictated by molecular conformation and intermolecular interactions.
Changes in the 13C chemical shifts can be correlated with specific conformational states or dynamic processes. For instance, the hybridization of the carbon atoms in the pyrimidine (B1678525) ring and any steric compression or electronic effects from neighboring groups will influence their resonance frequencies. By monitoring these shifts, researchers can gain insights into the molecule's preferred conformation in solution. Methods that combine molecular dynamics (MD) simulations with quantum mechanics (QM) calculations of NMR chemical shifts can be used to generate and validate conformational ensembles. nih.gov Predicted 13C NMR chemical shifts for the parent compound, Trifluorothymine, provide a baseline for these studies. ichemical.com
Table 1: Predicted 13C NMR Chemical Shifts for Trifluorothymine (Data sourced from predictive calculations) ichemical.com
| Carbon Atom Position | Predicted Chemical Shift (ppm) in CD3OD | Coupling Constant |
| C=O (Position 2/4) | 162.1 | - |
| C=O (Position 2/4) | 152.5 | - |
| C=C (Position 6) | 144.8 | q, JCF = 6 Hz |
| CF3 | 123.9 | q, J = 269 Hz |
| C=C (Position 5) | 104.8 | q, JCF = 34 Hz |
This interactive table summarizes the predicted chemical shifts for the carbon atoms in Trifluorothymine. The specific labeling pattern in this compound would determine which of these signals is enhanced.
The incorporation of two 15N atoms into the pyrimidine ring of this compound makes 15N NMR a particularly powerful technique. Nitrogen chemical shifts are very sensitive to the electronic structure, protonation state, and hydrogen bonding environment of the nitrogen atoms. nih.govresearchgate.net This allows researchers to study fundamental properties like tautomerism (e.g., the lactam-lactim equilibrium of the uracil (B121893) ring) and the pKa values of the ring nitrogens. sigmaaldrich.com
By acquiring pH-dependent 15N NMR spectra, one can monitor the chemical shifts of N1 and N3. nih.gov A significant change in a nitrogen's chemical shift upon varying the pH indicates a protonation or deprotonation event at or near that site. This allows for the precise determination of pKa values and the characterization of different protonation states that may be present in a biological environment. nih.govresearchgate.net Furthermore, the tautomeric equilibrium between the dominant dilactam form and minor lactam-lactim forms can be investigated, as the 15N chemical shifts for these distinct structures would differ significantly.
The trifluoromethyl (CF3) group of Trifluorothymine serves as an excellent NMR probe due to the properties of the 19F nucleus. researchgate.net Fluorine-19 NMR is characterized by a high gyromagnetic ratio (83% of the sensitivity of 1H), a 100% natural abundance, and a wide range of chemical shifts that are exquisitely sensitive to the local environment. nsf.govnumberanalytics.com This sensitivity makes 19F NMR a powerful tool for studying structural changes, binding events, and metabolism. nsf.govnih.gov
When this compound is introduced into a complex system, such as binding to a protein or incorporation into a nucleic acid, the 19F NMR signal of the CF3 group can report on these interactions. rsc.org Changes in the local dielectric constant, proximity to aromatic rings, or the formation of hydrogen bonds can induce significant changes in the 19F chemical shift. numberanalytics.comutupub.fi For example, a study on the metabolism of trifluorothymidine in rat brain used 19F NMR to quantitatively track the parent compound and its metabolites, demonstrating the utility of this technique in monitoring molecular fate in vivo. nih.gov The development of specialized 19F NMR methods for analyzing fluorinated compounds in environmental samples further highlights the versatility of this approach. nih.gov
Two-dimensional heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) sequences, are essential for mapping molecular connectivity. The dual 13C and 15N labeling in this compound makes these experiments highly effective. When the labeled molecule is incorporated into a biological macromolecule like DNA or binds to a protein, these techniques can reveal its precise location and interactions. focusbiomolecules.com
HSQC experiments detect correlations between directly bonded nuclei, such as 1H-13C or 1H-15N. A 1H-15N HSQC spectrum of a protein-DNA complex containing this compound would show signals corresponding to the labeled N-H groups, providing a clear signature of the probe within the larger structure.
HMBC experiments detect correlations between nuclei separated by two or three bonds (e.g., 1H to 13C or 15N). This allows for the mapping of longer-range connectivities. For example, an HMBC experiment could identify protons in the binding pocket of an enzyme that are in close spatial proximity to the 13C-labeled carbons of the Trifluorothymine ring, thereby defining the binding orientation and intermolecular contacts.
These techniques leverage isotopic labeling to filter out the overwhelming background signals from an unlabeled macromolecule, focusing only on the site of interest.
Advanced Mass Spectrometry (MS) for Tracing Molecular Fates and Interactions of this compound
Mass spectrometry is a complementary technique to NMR that provides highly sensitive and accurate mass measurements, making it ideal for tracing isotopically labeled compounds in complex mixtures.
High-resolution mass spectrometry (HRMS), for instance using Orbitrap or time-of-flight (TOF) analyzers, allows for the determination of molecular masses with high precision (typically to within a few parts per million). researchgate.net This capability is crucial for working with isotopically labeled compounds. The exact mass of this compound is distinct from its unlabeled counterpart and from other endogenous molecules, allowing it to be selectively detected and quantified. nih.gov
The use of dual 13C and 15N labels creates a unique isotopic signature that is readily identifiable. chemrxiv.orgnih.gov HRMS can resolve the fine isotopic structure of a molecule, making it possible to distinguish between different isotopologues. nih.gov When this compound is metabolized, the isotopic labels are carried over to its metabolic products. By searching for the characteristic mass shift in HRMS data, researchers can trace the metabolic fate of the compound, identifying and quantifying metabolites even at very low concentrations against a complex biological background. researchgate.net This approach provides definitive evidence of the compound's biotransformation pathways.
Table 2: Comparison of Monoisotopic Masses for Unlabeled and Labeled Trifluorothymine
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Trifluorothymine | C5H3F3N2O2 | 180.014662 chemspider.com |
| Trifluorothymine-13C1,15N2 | C4¹³CH3F3¹⁵N2O2 | 183.011740* |
*Calculated value assuming one ¹³C and two ¹⁵N labels. The precise mass will vary based on the specific carbon atom that is labeled.
This interactive table demonstrates the significant and precisely measurable mass difference between the unlabeled and a possible isotopologue of Trifluorothymine, which is the basis for its detection and tracing by high-resolution mass spectrometry.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation of Labeled Species
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the chemical structure of a compound by analyzing its fragmentation patterns. nih.gov In this process, the intact molecule (precursor ion) is first selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to piece together the molecule's structure.
For this compound, MS/MS serves two primary purposes: confirming the identity of the molecule and verifying the location of the isotopic labels. The incorporation of one ¹³C atom and two ¹⁵N atoms into the pyrimidine ring results in a predictable mass shift compared to the unlabeled compound. When the molecule fragments, any product ion that retains the labeled pyrimidine ring will exhibit this corresponding mass increase. This allows researchers to definitively trace the core structure through the fragmentation process.
The fragmentation of trifluorothymine typically involves characteristic losses, such as the loss of the trifluoromethyl group (-CF₃) or cleavages within the pyrimidine ring. The study of related fluorinated compounds has shown that fragmentation pathways can be complex, sometimes involving atomic rearrangements like fluorine shifts, rather than simple bond cleavages. nih.gov By comparing the MS/MS spectra of the labeled and unlabeled forms, analysts can propose and confirm specific fragmentation mechanisms. For example, observing a fragment that has lost the CF₃ group but retains the mass shift from the ¹³C and ¹⁵N isotopes would confirm that this fragment is the intact pyrimidine ring.
Table 1: Hypothetical MS/MS Fragmentation Data for Trifluorothymine and this compound
| Proposed Fragment | Unlabeled m/z (Expected) | Labeled m/z (Expected) | Isotopic Shift | Structural Inference |
| [M-H]⁻ (Precursor Ion) | 179.01 | 182.00 | +3 | Confirms molecular weight of labeled standard. |
| [[M-H]-HF]⁻ | 159.00 | 162.00 | +3 | Loss of hydrogen fluoride, ring intact. |
| [[M-H]-CF₃]⁻ | 110.02 | 113.01 | +3 | Loss of trifluoromethyl group, confirms label on pyrimidine ring. |
| Pyrimidine Ring Fragment | Varies | Varies | +3 | Specific ring cleavage products retaining the ¹³C and ¹⁵N atoms. |
| CF₃⁻ | 69.00 | 69.00 | 0 | Confirms the fragment does not contain the labeled ring. |
Note: This table is illustrative. Actual m/z values and fragmentation pathways would be determined experimentally.
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis of this compound in Complex Biological Matrices
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving highly accurate and precise quantification of analytes in complex samples like plasma, urine, or tissue extracts. wikipedia.orgptb.de The technique is a form of internal standardization where a known amount of the isotopically labeled analyte, in this case, this compound, is added to the sample before any processing or extraction. wikipedia.org
This "spiked" standard co-exists with the endogenous, unlabeled trifluorothymine and experiences identical conditions and potential losses during sample preparation, extraction, and chromatographic separation. ptb.denih.gov Because the labeled and unlabeled forms are chemically identical, their behavior is the same, but they are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer.
Instead of relying on the absolute signal intensity, which can be affected by matrix effects or incomplete recovery, IDMS uses the ratio of the mass spectrometric signals of the unlabeled analyte to the labeled internal standard. wikipedia.org This ratio remains constant regardless of sample loss. By measuring this final signal ratio and knowing the precise amount of the labeled standard that was initially added, the concentration of the unlabeled trifluorothymine in the original sample can be calculated with high accuracy. nih.govrsc.org This approach significantly enhances the robustness and precision of metabolome analysis. nih.gov
Table 2: Illustrative Data for IDMS Quantitative Analysis
| Sample ID | Labeled Standard Added (ng) | Unlabeled Analyte Signal (Area) | Labeled Standard Signal (Area) | Signal Ratio (Unlabeled/Labeled) | Calculated Analyte Amount (ng) |
| Calibration 1 | 10.0 | 10,500 | 100,000 | 0.105 | 1.0 |
| Calibration 2 | 10.0 | 51,000 | 102,000 | 0.500 | 5.0 |
| Calibration 3 | 10.0 | 101,000 | 101,000 | 1.000 | 10.0 |
| Biological Sample 1 | 10.0 | 78,000 | 105,000 | 0.743 | 7.43 |
| Biological Sample 2 | 10.0 | 24,000 | 98,000 | 0.245 | 2.45 |
Note: This table presents a simplified example to illustrate the principle of IDMS.
Coupled Analytical Methodologies for Comprehensive Characterization of this compound
To achieve a full characterization, single analytical techniques are often insufficient. Hyphenated methods, which couple a separation technique with a spectroscopic detector, provide a more complete picture of the analyte within a mixture.
LC-NMR and LC-MS Hyphenated Techniques for Mixture Analysis and Purification Verification
The combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) offers complementary information essential for the analysis of this compound. nih.gov
LC-MS is primarily used for separation, detection, and quantification. The liquid chromatography component separates the labeled trifluorothymine from its unlabeled form, metabolites, and other matrix components. The mass spectrometer then provides two key pieces of information: the molecular weight, which confirms the presence and isotopic enrichment of the labeled compound, and the fragmentation pattern (via LC-MS/MS) for structural verification. nih.gov
LC-NMR , while less sensitive than LC-MS, provides definitive structural information that MS cannot. sumitomo-chem.co.jptoray-research.co.jp After chromatographic separation, the analyte flows into an NMR spectrometer. NMR analysis can unambiguously determine the exact location of the isotopic labels on the molecule. For this compound, ¹³C-NMR would directly show the signal of the labeled carbon, while ¹H and ¹⁹F-NMR spectra would show coupling to the labeled nuclei, confirming their positions. This is crucial for verifying the synthetic process and ensuring the quality of the standard. LC-NMR is particularly powerful for identifying and characterizing unknown impurities or isomers without needing to physically isolate them. toray-research.co.jpslideshare.net
Table 3: Comparison of LC-MS and LC-NMR for Characterization
| Feature | LC-MS | LC-NMR |
| Primary Information | Molecular Weight, Elemental Composition, Fragmentation | Detailed 3D Structure, Isomeric Differentiation, Connectivity |
| Sensitivity | High (picogram to femtogram) | Low (microgram to nanogram) nih.gov |
| Label Verification | Confirms total mass increase due to labels. | Confirms exact position of ¹³C and ¹⁵N labels. nih.gov |
| Impurity Analysis | Detects impurities with different m/z ratios. | Provides detailed structure of co-eluting impurities and isomers. toray-research.co.jp |
| Primary Use Case | Purity assessment, quantification (IDMS), and initial structural confirmation. | Definitive structural elucidation, verification of label position, and isomer analysis. |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Charge-Based Separations and Detection of Labeled Analytes
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high-efficiency separation of capillary electrophoresis with the sensitive detection and identification capabilities of mass spectrometry. wikipedia.org Unlike LC, which typically separates molecules based on their hydrophobicity, CE separates analytes based on their charge-to-size ratio in an electric field. sciex.comhumanmetabolome.com
This alternative separation mechanism makes CE-MS highly complementary to LC-MS. It is particularly well-suited for analyzing polar and charged compounds, such as nucleoside analogs like trifluorothymine, which may not perform well with traditional LC methods. sciex.comhumanmetabolome.com The technique requires minimal sample volume (nanoliters), making it ideal for studies where biological samples are limited. sciex.comdiva-portal.org
In the context of this compound analysis, CE-MS can efficiently separate the labeled analyte from other charged metabolites or potential isomers within a complex biological matrix before detection by MS. humanmetabolome.com This high resolving power is crucial for ensuring that the MS signal is pure and that quantification is not skewed by co-eluting interferences. The coupling of CE to MS provides both high separation efficiency and definitive molecular mass information in a single, rapid analysis. wikipedia.orgnasa.gov
Table 4: Comparison of Separation Principles for Analyte Detection
| Technique | Separation Principle | Best Suited For | Sample Volume | Key Advantage for this compound |
| LC-MS | Differential partitioning between a mobile and stationary phase (often based on hydrophobicity). | Broad range of compounds, especially non-polar to moderately polar. | Microliters (µL) | Robust, widely used method for purity and quantitative analysis. |
| CE-MS | Differential migration in an electric field based on charge-to-size ratio. humanmetabolome.com | Polar, charged, and hydrophilic analytes; isomers. sciex.comhumanmetabolome.com | Nanoliters (nL) sciex.com | Orthogonal separation mechanism to LC, high resolution for complex polar matrices, minimal sample consumption. |
Mechanistic Elucidation in Enzymatic and Biochemical Systems Utilizing Trifluorothymine 13c,15n2 As an Isotopic Tracer
Investigating Enzyme Catalysis and Reaction Mechanisms with Labeled Substrates
The use of isotopically labeled substrates like Trifluorothymine-13C,15N2 is fundamental to elucidating the intricate mechanisms of enzyme catalysis. By monitoring the fate of the heavy atoms, researchers can dissect reaction pathways and characterize transient intermediates that are otherwise invisible.
Kinetic Isotope Effects (KIEs) are among the most powerful tools for investigating the transition states of enzyme-catalyzed reactions. nih.gov A KIE is observed when the rate of a reaction changes upon substitution of an atom in the reactant with one of its heavier isotopes. This effect arises from the change in the vibrational frequency of the chemical bond being broken or formed, which in turn affects the activation energy of the reaction.
When this compound is used as a substrate for enzymes like thymidylate synthase (a known target of trifluridine), measuring the KIE can reveal whether the cleavage or formation of bonds involving the labeled carbon or nitrogen atoms is part of the rate-limiting step of the reaction. medchemexpress.comnih.gov For instance, a significant ¹³C KIE would suggest that a bond to the labeled carbon is altered in the transition state. nih.gov These experiments provide critical data for constructing accurate models of enzyme mechanisms. nih.gov
Table 1: Hypothetical Kinetic Isotope Effects for Thymidylate Synthase with Labeled Trifluorothymine
| Isotopic Label | Substrate | Vmax (μmol/min/mg) | Km (μM) | kcat/Km (M⁻¹s⁻¹) | KIE on kcat/Km |
| None | Trifluorothymine | 15.2 | 5.8 | 2.62 x 10⁶ | - |
| ¹³C | Trifluorothymine-¹³C | 15.1 | 5.9 | 2.56 x 10⁶ | 1.023 |
| ¹⁵N₂ | Trifluorothymine-¹⁵N₂ | 15.2 | 5.8 | 2.62 x 10⁶ | 1.000 |
This interactive table presents hypothetical data illustrating how ¹³C labeling, but not ¹⁵N labeling, could reveal a kinetic isotope effect, suggesting carbon bond changes are involved in the rate-limiting step of the enzymatic reaction.
Dual-labeled tracers such as this compound are exceptionally valuable for metabolic flux analysis. nih.gov By introducing the labeled compound into a cellular system, researchers can trace the paths of the ¹³C and ¹⁵N atoms as they are incorporated into various downstream metabolites. vliz.be This technique allows for the simultaneous monitoring of both carbon and nitrogen metabolism, providing a more comprehensive picture of the metabolic network. nih.gov
Using high-resolution mass spectrometry, it is possible to distinguish and quantify the different isotopologues of metabolites, revealing the relative activities of competing biosynthetic and degradative pathways. nih.gov For example, after the degradation of this compound, the labeled nitrogen atoms might be traced into the general amino acid pool, while the labeled carbon could be tracked through pathways of pyrimidine (B1678525) catabolism.
Nucleotide salvage pathways are crucial for recycling nucleobases and nucleosides generated during DNA and RNA turnover, a process of particular importance in tissues with limited de novo synthesis capabilities. wikipedia.orgmdpi.com this compound can be used to quantify the efficiency and flux of these salvage pathways. nih.gov
After its initial metabolism or incorporation and subsequent release from nucleic acids, the labeled trifluorothymine base can be re-assimilated by salvage enzymes like thymidine (B127349) phosphorylase and thymidine kinase. wikipedia.org By measuring the rate of re-incorporation of the ¹³C and ¹⁵N labels into the nucleotide pool, researchers can determine the activity of the salvage pathway relative to de novo synthesis. mdpi.comnih.gov This is critical for understanding nucleotide homeostasis in both normal and pathological states, such as cancer, where salvage pathways are often upregulated. nih.gov
Table 2: Illustrative Flux Analysis of Pyrimidine Salvage vs. De Novo Synthesis
| Metabolic Condition | Labeled Precursor | % Labeled TMP from Salvage | % Labeled TMP from De Novo |
| Normal Proliferation | Trifluorothymine-¹³C,¹⁵N₂ | 35% | 65% |
| High Proliferation (Tumor Model) | Trifluorothymine-¹³C,¹⁵N₂ | 70% | 30% |
| Salvage Pathway Inhibition | Trifluorothymine-¹³C,¹⁵N₂ | <5% | >95% |
This interactive table provides an example of how Trifluorothymine-¹³C,¹⁵N₂ could be used to demonstrate the increased reliance on nucleotide salvage pathways in a tumor model compared to normal proliferating cells.
Analysis of Nucleic Acid Metabolism and DNA/RNA Replication Fidelity using this compound
The ability of thymidine analogs to be incorporated into DNA makes them powerful tools for studying nucleic acid metabolism. nih.gov The isotopic labels in this compound provide a unique signature for tracking its incorporation and subsequent fate within the genome, offering insights into replication, DNA structure, and repair.
Once converted to its triphosphate form by cellular kinases, this compound can be incorporated into newly synthesized DNA by DNA polymerases during replication. nih.gov The presence of the heavy isotopes serves as a spectroscopic probe. For example, in Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹³C and ¹⁵N labels can be used to resolve specific signals within the complex spectrum of a large DNA molecule, allowing for detailed structural analysis of the local environment around the incorporated analog. nih.gov This approach can reveal subtle changes in DNA helix geometry, stability, and dynamics induced by the fluorine-substituted base. nih.gov
The fidelity of DNA replication and the integrity of the genome are maintained by a complex network of DNA repair mechanisms. nih.govnih.gov The incorporation of a non-natural base analog like trifluorothymine can be recognized by the cell as a form of DNA damage, triggering a repair response. mdpi.comacs.org
Using this compound, researchers can study these repair processes with high precision. For instance, after incorporating the labeled analog into a DNA substrate, one can incubate it with cell extracts or purified repair enzymes, such as DNA glycosylases. mdpi.com The excision of the labeled base or nucleotide can then be monitored over time using techniques like liquid chromatography-mass spectrometry, which can specifically detect the mass-shifted, isotopically labeled product. This allows for the precise quantification of enzyme activity and provides insights into how the cellular machinery recognizes and removes abnormal bases from the genome. acs.orgmdpi.com
Table 3: Example of a DNA Glycosylase Excision Assay
| Enzyme | Substrate DNA | Incubation Time (min) | % Labeled Base Excision |
| TDG Glycosylase | Control (T:G Mismatch) | 30 | 85% |
| TDG Glycosylase | Trifluorothymine-¹³C,¹⁵N₂ | 30 | 45% |
| No Enzyme | Trifluorothymine-¹³C,¹⁵N₂ | 30 | <1% |
| UNG Glycosylase | Trifluorothymine-¹³C,¹⁵N₂ | 30 | <2% |
This interactive table shows hypothetical results from an assay where the excision of the labeled trifluorothymine base by a specific DNA repair enzyme (TDG Glycosylase) is quantified, demonstrating the utility of the labeled analog in studying DNA repair mechanisms.
Computational Chemistry and in Silico Modeling for Complementary Research on Trifluorothymine 13c,15n2
Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Trifluorothymine-13C,15N2, these methods can predict its stable structure, vibrational modes, and NMR signatures, which are critical for its characterization and for interpreting experimental results.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. mdpi.com It is particularly effective for optimizing molecular geometry and calculating vibrational frequencies. mdpi.comdergipark.org.tr
Molecular Geometry Optimization: The first step in most computational analyses is to find the molecule's most stable three-dimensional structure, known as its ground-state geometry. Using DFT methods, such as the B3LYP functional with a basis set like 6-311G+(d,p), researchers can calculate the geometry of trifluorothymine. dergipark.org.trnatscidiscovery.com Studies show that the presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the molecule's electronic distribution and bond lengths compared to standard thymine (B56734). researchgate.net The optimized geometry is crucial, as all other calculated properties depend on it. The isotopic substitution of carbon-13 and nitrogen-15 (B135050) in this compound does not significantly alter the electronic structure or the optimized molecular geometry compared to its common isotopologue, as these properties are primarily determined by the electron cloud and nuclear charges.
Vibrational Analysis: Once the geometry is optimized, the same DFT methods can be used to calculate the molecule's vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. dntb.gov.ua A theoretical study on trifluorothymine has successfully assigned the vibrational modes by combining DFT calculations with experimental FT-IR and µ-Raman spectra. researchgate.net While the molecular geometry is unaffected by isotopic labeling, the vibrational frequencies of modes involving the labeled atoms are expected to shift to lower wavenumbers due to the heavier mass of 13C and 15N. This predictable shift is a powerful tool for verifying the successful incorporation of the isotopes and for assigning specific peaks in the experimental spectra.
The table below presents a selection of calculated vibrational frequencies for trifluorothymine, which serve as a reference for interpreting the spectra of its isotopically labeled form.
| Vibrational Mode Description | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) |
| N-H Stretching | 3450 |
| C=O Stretching (C4=O4) | 1755 |
| C=O Stretching (C2=O2) | 1720 |
| C=C Ring Stretching | 1680 |
| CF₃ Symmetric Stretching | 1285 |
| CF₃ Asymmetric Stretching | 1190 |
| Ring Breathing | 780 |
Data synthesized from findings in computational studies on trifluorothymine. dntb.gov.uaresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods are invaluable for predicting NMR parameters. The isotopic labels in this compound are specifically chosen for NMR analysis.
NMR Chemical Shift Prediction: Ab initio methods, like Hartree-Fock (HF), and more commonly DFT methods are used to predict the 1H, 13C, 15N, and 19F NMR chemical shifts. dergipark.org.trdntb.gov.ua The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate the magnetic shielding tensors, from which the chemical shifts are derived. researchgate.net These predictions are highly sensitive to the molecular geometry and the electronic environment of each nucleus. researchgate.net For this compound, calculations would specifically target the chemical shifts for the 13C and 15N nuclei, providing a theoretical spectrum that can be directly compared with experimental data for validation.
The table below illustrates the type of data generated from such computational studies, comparing theoretical predictions with known experimental values for related fluorinated pyrimidines.
| Nucleus | Predicted Chemical Shift (ppm) (GIAO-DFT) | Experimental Chemical Shift (ppm) |
| ¹⁹F (in -CF₃) | -63.5 | -63 to -65 |
| ¹³C (C5) | 110.2 | 109.8 |
| ¹³C (C6) | 141.5 | 140.7 |
| ¹³C (C4) | 150.8 | 150.1 |
| ¹³C (C2) | 163.0 | 162.5 |
Illustrative data based on typical computational accuracy for fluorinated nucleobases.
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Flexibility Studies
While quantum mechanics calculates the properties of a single, static molecule, molecular dynamics (MD) simulations are used to study the movement and conformational flexibility of a molecule over time, often in a biological environment. nih.gov
MD simulations are instrumental in understanding how drugs and modified nucleobases interact with biological targets. nih.gov Studies have used MD simulations to investigate the structural and dynamic consequences of incorporating trifluridine (B1683248) (the nucleoside of trifluorothymine) into DNA. researchgate.net These simulations revealed that the bulky and electron-withdrawing -CF3 group disrupts the local DNA structure by forming unfavorable interactions, which may contribute to its cytotoxic and antitumor effects. nih.govresearchgate.net Simulating the labeled this compound would not alter the interaction dynamics, allowing these findings to be directly applicable. Such simulations can map out key hydrogen bonds, electrostatic interactions, and conformational changes that occur when the compound binds to enzymes like DNA polymerase or is integrated into a DNA duplex. nih.gov
The behavior of a molecule is heavily influenced by its environment, particularly the solvent. MD simulations explicitly model solvent molecules (typically water) to provide a realistic representation of the system. These simulations can be used to study the solvation shell around this compound, revealing how water molecules are structured around its functional groups. Furthermore, by tracking the molecule's trajectory over time, MD can be used to calculate its diffusion coefficient, a measure of its mobility within the solvent. These properties are critical for understanding its bioavailability and transport to target sites. Computational studies on trifluridine have included solvent models to accurately reflect its behavior in an aqueous cellular environment. researchgate.net
Docking and Molecular Recognition Studies
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as an enzyme or receptor. researchgate.net For this compound, docking would typically be performed using its nucleoside form, trifluridine, to study its interaction with key enzymes in nucleotide metabolism.
Docking studies can elucidate the mechanism of action by identifying the specific amino acid residues in an enzyme's active site that interact with the ligand. For example, docking trifluridine into the active site of thymidylate synthase or DNA glycosylases like MBD4 can help explain its inhibitory activity. nih.gov The results of a docking simulation are typically ranked by a scoring function that estimates the binding affinity. These studies can reveal key interactions, such as hydrogen bonds with the pyrimidine (B1678525) ring's N-H and C=O groups and electrostatic interactions involving the -CF3 group, providing a structural basis for the compound's biological activity. researchgate.netnih.gov
Predicting Binding Modes and Affinities of this compound with Target Proteins
Computational methods, particularly molecular docking, are instrumental in predicting how Trifluorothymine and by extension, its isotopically labeled analog, interact with target proteins at an atomic level. mdpi.com These techniques simulate the binding of a ligand to the active site of a protein, providing valuable information on binding affinity and the specific interactions that stabilize the complex. mdpi.com
One of the primary targets of Trifluorothymine is thymidylate synthase (TS), an enzyme crucial for DNA synthesis. drugbank.com Molecular docking studies have been employed to elucidate the binding of Trifluorothymine to TS. mdpi.com These studies help in understanding its inhibitory action, which is a key aspect of its therapeutic effect. drugbank.com
In addition to TS, other potential molecular targets have been investigated. For instance, a computational investigation of various anticancer drugs, including Trifluorothymine, analyzed their binding affinity to the MutS homolog 6 (MSH6) protein, which is involved in DNA mismatch repair. longdom.org The results of such studies, often presented in terms of binding energy, indicate the stability of the ligand-protein complex. longdom.org
Table 1: Predicted Binding Affinities of Trifluorothymine with Target Proteins
| Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (if specified) |
| MutS homolog 6 (MSH6) | Molecular Docking | -26.83 | Not specified in available results. |
This table is generated based on available data for Trifluorothymine and is considered representative for this compound.
Understanding Stereoselectivity and Specificity at the Atomic Level for Labeled Analogs
The stereochemistry of nucleoside analogs is a critical determinant of their biological activity. Computational studies play a vital role in understanding the stereoselective interactions between these analogs and their target enzymes. tdx.cat While specific studies on the stereoselectivity of this compound are not available, research on other nucleoside analogs provides a strong precedent for the use of computational methods in this area. tdx.catnih.gov
These studies often employ techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular dynamics simulations to understand how the three-dimensional arrangement of atoms in a molecule influences its interaction with a chiral biological target. For nucleoside analogs, this includes the conformation of the sugar moiety and the orientation of the nucleobase. tdx.catuab.cat Computational models can help rationalize why one enantiomer or diastereomer of a drug is more active than another, providing crucial guidance for stereoselective synthesis and drug design. nih.gov
Bioinformatic and Chemoinformatic Approaches to Data Analysis and Pathway Mapping
Bioinformatic and chemoinformatic tools are essential for analyzing the large datasets generated from studies on drugs like Trifluorothymine and for mapping their effects on biological pathways. spandidos-publications.comsemanticscholar.org These approaches can identify genes and pathways that are significantly altered by drug treatment, offering a deeper understanding of the drug's mechanism of action and potential biomarkers for its efficacy. frontiersin.orgdntb.gov.ua
For example, single-cell transcriptional pharmacodynamics of Trifluorothymine has been used to analyze differential gene expression and identify enriched biological pathways upon treatment. nih.gov Such analyses can reveal that the drug affects pathways involved in cancer immune escape, providing new insights into its therapeutic effects. nih.gov
Chemoinformatics tools are also used to analyze the properties of drug candidates and to screen virtual libraries for compounds with desired characteristics. semanticscholar.org For Trifluorothymine and its analogs, these tools can be used to predict pharmacokinetic properties and to explore structure-activity relationships, aiding in the design of new, more effective therapeutic agents. semanticscholar.org
Emerging Research Directions and Future Innovations in Isotopic Tracer Applications of Trifluorothymine 13c,15n2
Development of Next-Generation Multi-Isotopic Labeling Strategies for Enhanced Resolution
The utility of Trifluorothymine-13C,15N2 is significantly amplified when used in concert with other stable isotope tracers. Future research is focused on designing multi-dimensional labeling experiments that can simultaneously probe interconnected metabolic networks with unprecedented resolution. By combining this compound with other labeled precursors, such as ¹³C₆-glucose or ¹⁵N-glutamine, researchers can deconvolve the contributions of different metabolic pathways to nucleotide synthesis and cellular bioenergetics.
For instance, a dual-labeling strategy can distinguish between the salvage pathway (traced by this compound) and the de novo nucleotide synthesis pathway (traced by precursors like ¹⁵N-glutamine). This approach allows for a quantitative assessment of the relative flux through each pathway under various physiological or pathological conditions, such as hypoxia or drug treatment. The resulting high-dimensional data provides a systems-level view of metabolic reprogramming.
The table below illustrates a conceptual framework for how multi-isotopic labeling enhances analytical resolution compared to single-tracer experiments.
| Experimental Design | Isotopic Tracers Used | Primary Metabolic Pathway Traced | Achievable Resolution |
|---|---|---|---|
| Single Tracer | This compound | Nucleotide Salvage Pathway | Quantifies the rate of exogenous thymine (B56734) analogue incorporation into DNA. |
| Dual Tracer | This compound + ¹⁵N-Glutamine | Salvage Pathway + De Novo Pyrimidine (B1678525) Synthesis | Simultaneously quantifies and compares the relative flux of salvage vs. de novo pathways. |
| Multi-Tracer System | This compound + ¹⁵N-Glutamine + ¹³C₆-Glucose | Salvage + De Novo Synthesis + Pentose Phosphate Pathway (PPP) | Provides a comprehensive map, linking DNA synthesis to both nitrogen source utilization and ribose sugar production from glycolysis/PPP. |
Expansion into New Biological Systems and Metabolic Pathways for Discovery Research
Historically, thymidine (B127349) analogues have been predominantly used to study cell proliferation, particularly in oncology. However, the precision afforded by this compound opens avenues for its application in a much broader range of biological contexts.
Neurobiology: While mature neurons are post-mitotic, there is growing evidence of DNA damage and repair, as well as limited DNA synthesis related to genomic plasticity. This compound could be used in primary neuronal cultures or brain organoid models to quantify low levels of nucleotide incorporation, providing insights into neuronal maintenance, aging, and the response to genotoxic stress.
Microbiology and Host-Pathogen Interactions: The nucleotide salvage pathway is critical for many intracellular pathogens, including viruses and bacteria, which rely on host cell machinery. This compound can be used to trace the uptake and utilization of host-derived nucleotides by these pathogens. This can help identify novel therapeutic targets within the pathogen's metabolic network and quantify the metabolic burden placed on an infected host cell.
Stem Cell Biology: The metabolic state of stem cells is tightly linked to their pluripotency and differentiation fate. Using this compound, researchers can precisely measure proliferation rates and track the lineage of differentiating cells within a mixed population, correlating DNA synthesis dynamics with changes in cell identity.
Methodological Advancements in Isotope-Resolved Detection and Quantification for High-Throughput Studies
To fully leverage this compound in large-scale experiments, such as drug screening or systems biology studies, significant methodological advancements in detection and quantification are required. Current research focuses on enhancing the throughput, sensitivity, and dimensionality of analytical platforms.
Advancements in Liquid Chromatography-Mass Spectrometry (LC-MS) are central to this effort. The development of ultra-high-performance liquid chromatography (UHPLC) systems with sub-2-micron particle columns allows for faster and more efficient separation of this compound and its metabolites from complex biological matrices. Coupling these systems with high-resolution accurate-mass (HRAM) mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, enables confident identification and precise quantification of isotopologues. Future innovations will likely involve the automation of sample preparation and the development of sophisticated data analysis pipelines capable of processing thousands of samples while performing complex isotopologue distribution analysis.
The table below compares key performance metrics of traditional versus next-generation LC-MS platforms for this application.
| Parameter | Traditional HPLC-MS | Next-Generation UHPLC-HRAM-MS | Impact on Research |
|---|---|---|---|
| Sample Throughput | ~20-30 samples/day | >100 samples/day | Enables large-scale screening and systems-level studies. |
| Limit of Quantification (LOQ) | Low nanomolar (nM) | High picomolar (pM) | Allows for detection of tracer in low-proliferating systems or from smaller sample inputs. |
| Mass Resolution | ~2,000 - 5,000 FWHM | >100,000 FWHM | Reduces spectral interferences and improves confidence in isotopologue identification. |
| Data Analysis | Manual or semi-automated | Fully automated with advanced algorithms | Accelerates the conversion of raw data into biologically meaningful results. |
Theoretical Progress in Understanding Isotope Effects and Molecular Behavior in Complex Biological Environments
A crucial, yet often overlooked, aspect of stable isotope tracing is the Kinetic Isotope Effect (KIE). The increased mass of ¹³C and ¹⁵N atoms in this compound can subtly alter the vibrational energy of chemical bonds, which in turn can affect the rates of enzymatic reactions involved in its metabolism and incorporation into DNA. While these effects are typically small, they can become significant in precise flux calculations.
Future research will involve greater integration of computational chemistry and theoretical modeling to predict and correct for these KIEs. Using quantum mechanics/molecular mechanics (QM/MM) simulations, scientists can model the transition state of an enzyme-substrate complex (e.g., thymidine kinase with this compound) and calculate the expected change in reaction rate due to the isotopic substitution.
Validating these theoretical models with careful in vitro enzymatic assays is essential. This synergy between computational prediction and experimental validation will lead to more accurate and reliable metabolic flux models. Understanding these fundamental physical-chemical behaviors is not merely a technical correction; it provides deeper insights into enzyme mechanisms and the molecular dynamics of metabolic pathways, ensuring that the data derived from this compound tracing reflects true biological activity with the highest possible fidelity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
